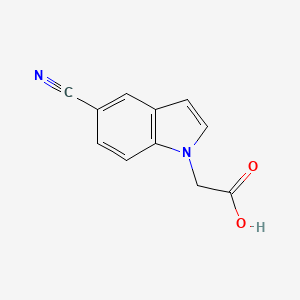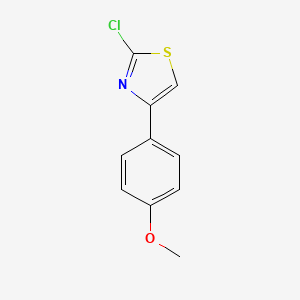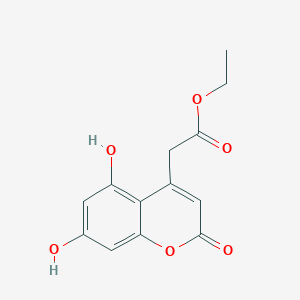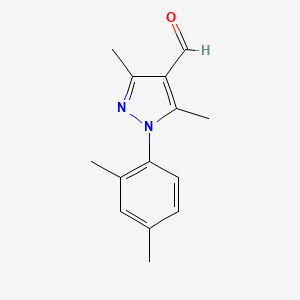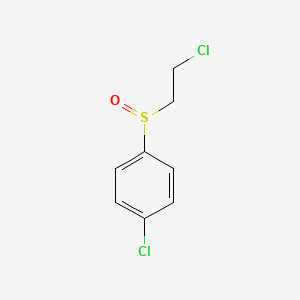
1-Chloro-4-(2-chloroethanesulfinyl)benzene
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 1-Chloro-4-(2-chloroethanesulfinyl)benzene is 1S/C8H8Cl2OS/c9-5-6-12(11)8-3-1-7(10)2-4-8/h1-4H,5-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-4-(2-chloroethanesulfinyl)benzene are not fully detailed in the available resources. It has a molecular weight of 223.12 g/mol. More specific properties like boiling point, melting point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Environmental Fate and Remediation Strategies of Chlorobenzenes
Chlorobenzenes (CBs), including compounds structurally related to 1-Chloro-4-(2-chloroethanesulfinyl)benzene, are recognized for their environmental persistence and toxicity. They pose significant risks due to their potential for accumulation in various environmental compartments, such as soil, water, and air. Research by Brahushi et al. (2017) highlights the environmental fate of CBs, emphasizing the importance of understanding their behavior in soil to develop effective remediation strategies. The study underscores the role of dechlorination in mitigating the environmental impact of highly chlorinated benzenes, particularly through microbial degradation. Techniques that combine dechlorination with biodegradation or biomineralization offer promising avenues for soil remediation, potentially applicable to compounds like 1-Chloro-4-(2-chloroethanesulfinyl)benzene. Furthermore, the use of soil amendments for immobilizing CBs presents a method to reduce their bioavailability and environmental risk Brahushi et al., 2017.
Supramolecular Chemistry and Polymer Processing
The structural and chemical properties of chlorobenzenes and related compounds have made them subjects of interest in supramolecular chemistry and polymer processing. Cantekin et al. (2012) review the versatility of benzene-1,3,5-tricarboxamides (BTAs), compounds with a relevance to chlorobenzenes like 1-Chloro-4-(2-chloroethanesulfinyl)benzene. BTAs exemplify how simple structures, when understood in the context of their supramolecular self-assembly behavior, can be leveraged in applications ranging from nanotechnology to biomedical fields. This insight into BTAs' self-assembly into nanometer-sized structures stabilized by hydrogen bonding reveals potential applications for related chlorobenzenes in creating advanced materials and enhancing polymer processing techniques Cantekin et al., 2012.
Biodegradation of Organic Pollutants
Chlorobenzenes' biodegradation is a critical area of research for addressing environmental contamination. Haritash and Kaushik (2009) provide a comprehensive review of the biodegradation aspects of polycyclic aromatic hydrocarbons (PAHs) and chlorobenzenes. This review highlights microbial degradation as a primary process for eliminating these pollutants from the environment. The effectiveness of biodegradation depends on numerous factors, including the presence of adapted or specialized microorganisms and the chemical structure of the pollutants. Such insights are vital for developing bioremediation strategies for compounds like 1-Chloro-4-(2-chloroethanesulfinyl)benzene, enhancing their microbial degradation in contaminated sites Haritash & Kaushik, 2009.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(2-chloroethanesulfinyl)benzene is not specified in the available resources. Its mechanism of action would depend on its application in various fields of research and industry.
Safety and Hazards
Specific safety and hazard information for 1-Chloro-4-(2-chloroethanesulfinyl)benzene is not provided in the available resources. It is always recommended to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .
Propriétés
IUPAC Name |
1-chloro-4-(2-chloroethylsulfinyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2OS/c9-5-6-12(11)8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPUJGQRGDWCBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(2-chloroethanesulfinyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



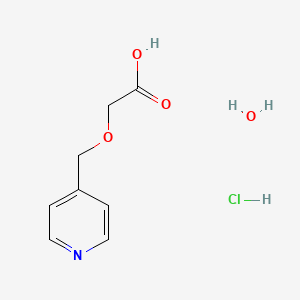
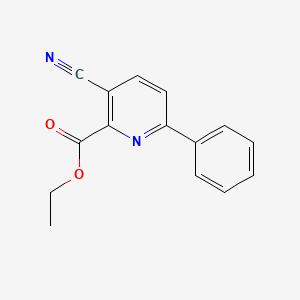
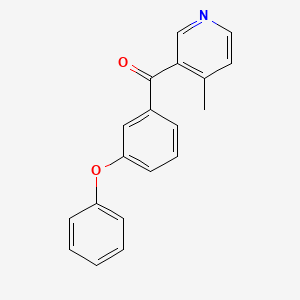
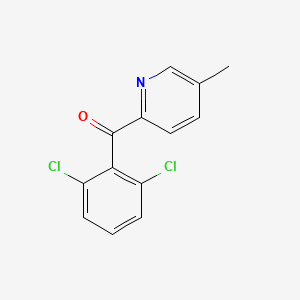
![2-{[(2-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1452128.png)
![4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452132.png)
![2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1452133.png)
![2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide](/img/structure/B1452134.png)
